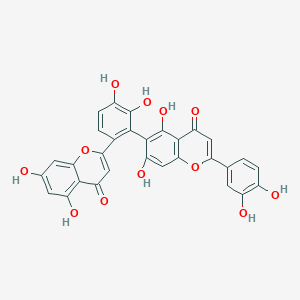

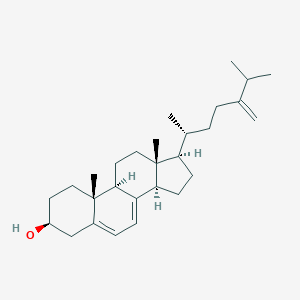

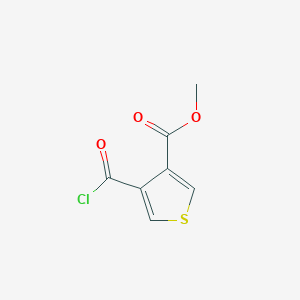

![molecular formula C14H11NO2 B045686 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one CAS No. 53944-31-3](/img/structure/B45686.png)

7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one, also known as 7-ethyl-2,3-dihydro-1H-chromen-5-one, is a heterocyclic aromatic compound belonging to the chromenone family. It has a molecular formula of C9H8O2 and a molecular weight of 152.15 g/mol. This compound is a colorless, crystalline solid with a melting point of 151-153 °C. It has been studied for its potential applications in various scientific fields such as organic synthesis, medicinal chemistry, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one and its derivatives are synthesized through various chemical reactions, exhibiting significant properties for industrial, biological, and medicinal applications. These compounds are produced using multicomponent reactions, which involve combining several reactants to yield complex products efficiently. For example, the synthesis of a chromeno[2,3-b]pyridine derivative involved a multicomponent reaction of salicylaldehyde, malononitrile dimer, and a specific dihydro-3H-pyrazol-3-one, resulting in good yields. The structural confirmation of these compounds is achieved through comprehensive analysis methods such as elemental analysis, mass, NMR, and infrared spectroscopy, alongside assessing their ADME (absorption, distribution, metabolism, and excretion) properties (Ryzhkova et al., 2023).

Optoelectronic Applications

Chromeno[2,3-b]pyridine derivatives are explored for their potential in optoelectronic applications due to their unique photoelectrical characteristics. Research into a new derivative, ECPPQT, derived from heteroannulated chromeno[2,3-b]pyridine, revealed its efficiency in synthesizing from a DBU-catalyzed condensation reaction. The optoelectronic properties of ECPPQT thin films were studied, revealing characteristic absorption peaks across ultraviolet, visible, and near-infrared spectral regions. These properties are crucial for optoelectronic device applications, although the studied ECPPQT/p-Si diode showed modest photovoltaic characteristics (Farag et al., 2016).

Green Chemistry Approaches

The synthesis of this compound derivatives also embraces green chemistry principles, such as the one-pot solvent-involved synthesis approach. This method emphasizes pot, atom, and step economy (PASE), extending to component economy by using the solvent as a reactant. Such approaches lead to efficient, quick, and environmentally friendlier synthesis processes, yielding O-substituted 5-alkoxy-5H-chromeno[2,3-b]pyridines with optimized reaction conditions and convenient work-up procedures (Ryzhkova et al., 2022).

Mechanism of Action

Target of Action

It is known to show antihistaminic and anaphylactic properties , suggesting that it may interact with histamine receptors or other components of the immune response.

Mode of Action

Given its antihistaminic and anaphylactic properties , it may act by inhibiting the release of histamine or other inflammatory mediators from immune cells, or by blocking the action of these mediators at their target sites.

Biochemical Pathways

Given its reported properties , it is likely to influence pathways related to immune response and inflammation.

Pharmacokinetics

Its molecular properties such as a molecular weight of 22524300, a LogP of 290360, and a PSA of 4310000 suggest that it may have good bioavailability.

Result of Action

It is known to show antihistaminic and anaphylactic properties , suggesting that it may help to alleviate symptoms of allergic reactions and other inflammatory conditions.

Properties

IUPAC Name |

7-ethylchromeno[2,3-b]pyridin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-2-9-5-6-12-11(8-9)13(16)10-4-3-7-15-14(10)17-12/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEREWAEAHLFGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

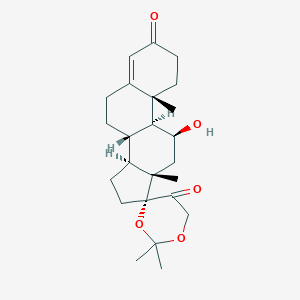

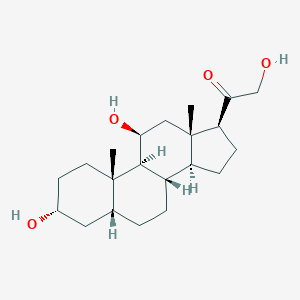

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)